Boc-Leu-OSu

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGJQZMGGGTSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113594 | |

| Record name | Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-83-7, 3392-09-4 | |

| Record name | Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

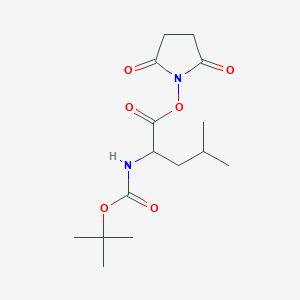

Boc-Leu-OSu structure and molecular weight

This compound is an indispensable reagent in the fields of peptide chemistry and bioconjugation. Its unique structure, combining a stable protecting group with a highly reactive ester, allows for the efficient and controlled synthesis of complex biomolecules. [1]A thorough understanding of its properties and the chemical principles governing its reactivity, particularly the critical role of pH, is essential for leveraging this compound to its full potential in the development of novel therapeutics, diagnostics, and research tools. [5]

References

- Boc-L-Leu-OSu: A Crucial Reagent for Peptide Synthesis Research. (n.d.).

- This compound | CAS 3392-09-4 | SCBT - Santa Cruz Biotechnology. (n.d.).

- This compound - Advanced ChemTech. (n.d.).

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.).

- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem. (n.d.).

- The Science Behind N-Hydroxysuccinimide: Activation and Coupling in Synthesis. (n.d.).

- Boc-D-Leu-OSu | CAS 60111-76-4 | Cayman Chemical | Biomol.com. (n.d.).

- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers - Scholars' Mine. (1988). Journal of Organic Chemistry, 53(15), 3583-3586.

- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. (n.d.).

- This compound | 3392-09-4 - ChemicalBook. (2023).

- Boc-OSu = 98.0 CHN 13139-12-3 - Sigma-Aldrich. (n.d.).

- Synthesis of this compound - PrepChem.com. (n.d.).

- Boc-D-Leu-Osu | MedChemExpress. (n.d.).

- This compound Three Chongqing Chemdad Co. ,Ltd. (n.d.).

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).

- This compound - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- BOC-D-TRP-OSU | 22220-11-7 | Benchchem. (n.d.).

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology, 1047, 65-80.

- The Boc/Solid Phase Synthesis of Glu-Abu(P)-Leu | Request PDF - ResearchGate. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. scbt.com [scbt.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. This compound | 3392-09-4 [chemicalbook.com]

- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boc-D-Leu-OSu | CAS 60111-76-4 | Cayman Chemical | Biomol.com [biomol.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. prepchem.com [prepchem.com]

- 16. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Boc-L-Leu-OSu (CAS 3392-09-4): Principles and Field-Proven Applications in Peptide Synthesis

This guide provides an in-depth technical overview of N-α-(tert-Butoxycarbonyl)-L-leucine N-hydroxysuccinimide ester (Boc-L-Leu-OSu), a cornerstone reagent in synthetic peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, field-proven methodologies, and critical considerations for the effective utilization of this versatile building block.

Foundational Chemistry: Understanding the Dual Functionality of Boc-L-Leu-OSu

Boc-L-Leu-OSu, with the CAS number 3392-09-4, is a derivative of the amino acid L-leucine, strategically modified to facilitate controlled peptide bond formation.[1] Its efficacy stems from a dual-function design: a temporary protecting group for the α-amino group and an activated ester at the carboxyl terminus.[]

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a robust shield for the α-amino functionality of leucine. This protection is paramount to prevent premature and uncontrolled polymerization during peptide synthesis.[1][] The Boc group is characterized by its stability under a range of conditions, including basic and nucleophilic environments, but is readily cleaved under acidic conditions, a property that is fundamental to the Boc-based solid-phase peptide synthesis (SPPS) strategy.[3]

The N-Hydroxysuccinimide (OSu) Ester: The carboxyl group of Boc-L-leucine is activated by esterification with N-hydroxysuccinimide (NHS).[4] The resulting OSu ester is a highly reactive species that is susceptible to nucleophilic attack by the free amino group of another amino acid or peptide chain.[1] The N-hydroxysuccinimide moiety is an excellent leaving group, which significantly enhances the rate and efficiency of amide bond formation.[1] This activation strategy is favored for its ability to generate high yields, minimize side reactions, and reduce the risk of racemization at the chiral center of the amino acid.[1]

Below is a diagram illustrating the fundamental structure of Boc-L-Leu-OSu, highlighting its key functional components.

Caption: Functional components of Boc-L-Leu-OSu.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of Boc-L-Leu-OSu is essential for its proper handling, storage, and application.

| Property | Value | Reference(s) |

| CAS Number | 3392-09-4 | [1] |

| Molecular Formula | C₁₅H₂₄N₂O₆ | |

| Molecular Weight | 328.36 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 110-114 °C | |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). | [5] |

| Storage Temperature | -20°C to 8°C, protected from moisture. | [1] |

Spectroscopic Data: Spectroscopic analysis is critical for confirming the identity and purity of Boc-L-Leu-OSu.

-

¹H NMR (CDCl₃): The proton NMR spectrum will show characteristic peaks for the Boc group (a singlet around 1.45 ppm), the leucine side chain protons, the α-proton of leucine, and the protons of the N-hydroxysuccinimide ring (a singlet around 2.85 ppm).[6]

-

FT-IR (KBr): The infrared spectrum will exhibit characteristic absorption bands for the urethane and ester carbonyl groups (around 1740-1780 cm⁻¹ and 1680-1720 cm⁻¹), as well as N-H stretching vibrations.

Synthesis of Boc-L-Leu-OSu: A Mechanistic Perspective

The synthesis of Boc-L-Leu-OSu is typically achieved through the coupling of Boc-L-leucine with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, most commonly dicyclohexylcarbodiimide (DCC).

Reaction: Boc-L-Leu-OH + NHS + DCC → Boc-L-Leu-OSu + Dicyclohexylurea (DCU)

The choice of DCC is predicated on its efficiency in activating the carboxylic acid. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of N-hydroxysuccinimide. The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.

The following diagram outlines the synthetic workflow for Boc-L-Leu-OSu.

Sources

A Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Amine Protection in Peptide Synthesis

The synthesis of peptides, biopolymers with profound implications in therapeutics and diagnostics, is a feat of controlled chemical construction.[1][] At its core, peptide synthesis is the sequential formation of amide bonds between amino acids.[3][4] However, the bifunctional nature of amino acids, possessing both a nucleophilic α-amino group and an electrophilic α-carboxyl group, necessitates a strategy of temporary "masking" or protection to prevent uncontrolled polymerization and ensure the correct amino acid sequence.[4] The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the historical and ongoing practice of peptide synthesis, particularly within the framework of solid-phase peptide synthesis (SPPS).[1][3][5][6]

The introduction of the Boc group by McKay and Albertson in 1957, and its subsequent integration into R. Bruce Merrifield's Nobel Prize-winning SPPS methodology, revolutionized the field.[5][6][7][8][9] This guide provides an in-depth technical exploration of the Boc protecting group, its chemical principles, application in SPPS, and practical considerations for its successful implementation.

The Boc Group: Chemical Properties and Strategic Advantages

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines.[10] Its structure, a tert-butyl ester of a carbamate, confers stability to a wide range of reaction conditions, including basic and nucleophilic environments, while allowing for its facile removal under mild acidic conditions.[1][11][12] This chemical dichotomy is the lynchpin of its utility in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for SPPS.[3][13]

Key Characteristics of the Boc Protecting Group:

| Feature | Description |

| Protection Chemistry | Introduced via reaction of an amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions.[11][14][15] |

| Deprotection Chemistry | Cleaved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][10][16][17] |

| Orthogonality | Compatible with benzyl-based (Bzl) side-chain protecting groups, which are stable to TFA but are cleaved by strong acids like hydrogen fluoride (HF).[3][11] |

| Stability | Resistant to basic conditions, such as those used in Fmoc deprotection (piperidine), and catalytic hydrogenation.[11][12] |

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS strategy is a cyclical process involving the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain anchored to an insoluble solid support (resin).[3][18] This method, pioneered by Merrifield, simplifies the purification process at each step to a simple filtration and washing of the resin-bound peptide.[7][9][19]

Core Steps of the Boc-SPPS Cycle:

-

Resin Swelling: The solid support, typically a polystyrene-based resin like Merrifield or PAM resin, is swollen in a suitable solvent such as dichloromethane (DCM).[18][20]

-

Nα-Boc Deprotection: The temporary Boc protecting group on the N-terminus of the growing peptide chain is removed with a solution of TFA in DCM, commonly 50% TFA/DCM.[18][21] This exposes a free amine for the next coupling reaction.

-

Neutralization: The resulting ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base, most commonly diisopropylethylamine (DIEA).[20]

-

Amino Acid Activation and Coupling: The incoming Nα-Boc protected amino acid is activated to facilitate peptide bond formation. Common activation methods involve the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), or pre-formed active esters.[][23] More modern and efficient coupling reagents such as HBTU and HATU are also employed.[] The activated amino acid is then added to the resin-bound peptide to form the new peptide bond.

-

Washing: Following coupling, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Visualizing the Boc-SPPS Cycle:

Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

The Mechanism of Boc Protection and Deprotection

Protection of the α-Amino Group

The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[11][14] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.

Acid-Catalyzed Deprotection

The removal of the Boc group is achieved with a moderately strong acid, typically TFA.[17][24] The mechanism involves the following steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[17][24]

-

Formation of a Tert-butyl Cation: The protonated carbamate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[17][24]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas.[17][24]

-

Amine Salt Formation: In the acidic environment, the newly formed amine is protonated, yielding an amine salt.[24]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Final Cleavage and Side-Chain Deprotection

Upon completion of the peptide chain assembly, the peptide must be cleaved from the solid support, and the permanent side-chain protecting groups (typically benzyl-based) must be removed.[3] In the Boc/Bzl strategy, this is accomplished in a single step using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[3][16][25] Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.[18][26]

This step generates highly reactive carbocations from the cleavage of the side-chain protecting groups.[27] To prevent these carbocations from causing unwanted modifications to sensitive amino acid residues (e.g., alkylation of tryptophan or methionine), "scavengers" are added to the cleavage cocktail.[3][27] Common scavengers include anisole, thioanisole, and water.[3][18]

Common Side Reactions and Mitigation Strategies

While a robust methodology, Boc-SPPS is not without potential challenges. Awareness of common side reactions is critical for troubleshooting and optimizing peptide synthesis.

| Side Reaction | Description | Mitigation Strategies |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide attached to the resin, leading to cleavage from the support and chain termination.[21][28] | Utilize in situ neutralization protocols to minimize the time the N-terminal amine is free and deprotonated.[26][28] |

| Aspartimide Formation | Cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences, which can lead to a mixture of α- and β-peptides upon ring opening.[21][28] | Use of the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can reduce this side reaction.[28] |

| Pyroglutamate Formation | Cyclization of an N-terminal glutamine residue under acidic conditions, resulting in a blocked N-terminus.[27] | Minimize exposure to acidic conditions and use an appropriate side-chain protecting group for glutamine if necessary.[27] |

| Alkylation of Sensitive Residues | During final HF cleavage, carbocations can alkylate susceptible residues like tryptophan, methionine, and tyrosine.[27] | Employ a scavenger cocktail (e.g., anisole, thioanisole) during cleavage to trap reactive carbocations.[3][27] |

| Incomplete Deprotection | Failure to completely remove the Nα-Boc group, leading to deletion sequences.[27] | Ensure adequate deprotection time and use fresh TFA solutions.[18] |

Boc vs. Fmoc: A Comparative Analysis

The other dominant strategy in SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[3][16] The choice between Boc and Fmoc chemistry depends on the specific peptide sequence, desired scale, and available resources.[16][]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Acid-labile (TFA)[3][16] | Base-labile (Piperidine)[16] |

| Side-Chain Protection | Strong acid-labile (HF)[3][16] | Acid-labile (TFA)[16] |

| Reagent Safety | Requires handling of hazardous HF.[16][20] | Generally uses less hazardous reagents.[16] |

| Aggregation Issues | Acidic deprotection protonates the N-terminus, which can disrupt interchain hydrogen bonding and reduce aggregation, making it advantageous for hydrophobic or long sequences.[16][26] | Neutral deprotection conditions can sometimes lead to aggregation of growing peptide chains.[3] |

| Cost | Boc-protected amino acids are often less expensive.[] | Fmoc-protected amino acids can be more costly. |

| Automation | Amenable to automation. | Widely used in automated synthesizers, with UV monitoring of Fmoc deprotection possible.[3] |

Conclusion: The Enduring Role of Boc Chemistry

While the Fmoc strategy has gained widespread popularity for its milder deprotection conditions, the Boc/Bzl approach remains a powerful and relevant technique in peptide synthesis. Its advantages in synthesizing long, difficult, or hydrophobic sequences that are prone to aggregation ensure its continued use in both research and industrial settings.[16][26] For drug development professionals and scientists, a thorough understanding of the principles, protocols, and nuances of Boc chemistry is essential for the strategic design and successful execution of complex peptide synthesis projects. The Boc protecting group, a foundational tool in the field, continues to be a testament to the ingenuity of chemical design in the service of biological and therapeutic advancement.[1][29][30]

References

-

Peptide synthesis. Wikipedia. [Link]

-

The Merrifield Solid-Phase Technique. Chemistry LibreTexts. [Link]

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

-

Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

-

Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Organic Chemistry | OpenStax. [Link]

-

Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. PubMed. [Link]

-

Merrifield Solid-Phase Peptide Synthesis. Chem-Station Int. Ed. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. [Link]

-

Peptide Synthesis - FAQ. AAPPTEC. [Link]

-

Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

-

Peptide Synthesis. Chemistry LibreTexts. [Link]

-

Merrifield Solid Phase Peptide Synthesis. YouTube. [Link]

-

BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

T boc fmoc protocols in peptide synthesis. Slideshare. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC - NIH. [Link]

-

The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

-

Boc Deprotection Mechanism. YouTube. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

- Process for preparing Boc protected amino acid by (Boc) O.

-

Experimental Procedures. The Royal Society of Chemistry. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 8. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. peptide.com [peptide.com]

- 21. chempep.com [chempep.com]

- 23. rsc.org [rsc.org]

- 24. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 25. 用于多肽合成的氨基酸、树脂和反应试剂 [sigmaaldrich.com]

- 26. peptide.com [peptide.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. peptide.com [peptide.com]

- 29. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 30. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

An In-depth Technical Guide to the Function of the OSu Activating Group in Boc-Leu-OSu

Executive Summary

The controlled, sequential formation of amide bonds is the foundational principle of peptide synthesis. Success in this intricate process hinges on a strategic balance between the temporary masking of reactive groups and the selective activation of others. Boc-L-Leu-OSu is a quintessential reagent in this field, embodying a trifunctional design: an N-terminal tert-Butyloxycarbonyl (Boc) group for protection, a core Leucine amino acid, and a C-terminal N-Hydroxysuccinimide (OSu) ester for activation. This technical guide provides an in-depth analysis of the OSu moiety's function within this molecule. We will dissect the chemical principles of carboxylic acid activation, the mechanistic pathway of amide bond formation, the kinetics governing the reaction, and the practical protocols for its application. This document is intended for researchers, chemists, and drug development professionals who utilize peptide synthesis and bioconjugation methodologies, offering field-proven insights into optimizing experimental outcomes.

Introduction: The Challenge of Controlled Peptide Synthesis

The synthesis of a peptide with a defined sequence requires the stepwise addition of amino acids. This process is complicated by the bifunctional nature of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid. Uncontrolled polymerization is prevented by employing protecting groups, and efficient amide bond formation is achieved by "activating" the carboxylic acid of the incoming amino acid. Boc-Leu-OSu is a pre-activated amino acid derivative designed for this purpose. The Boc group temporarily blocks the N-terminus, preventing it from reacting, while the OSu ester activates the C-terminus, priming it for rapid and efficient coupling with the free N-terminus of a growing peptide chain.[1] This guide focuses specifically on the critical role of the OSu group in facilitating this key reaction.

Part 1: Deconstructing this compound: A Trifunctional Reagent

The efficacy of this compound stems from the distinct and synergistic roles of its three core components.

The tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is an acid-labile protecting group for the α-amino functionality of leucine.[1] Its purpose is to render the amine nucleophile inert during the coupling step, thereby directing the reaction to the desired C-terminus.[2]

-

Mechanism of Protection: The Boc group is typically installed by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

-

Mechanism of Deprotection: The Boc group is efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which rapidly decarboxylates to liberate the free amine.[3][4] This acid lability makes it orthogonal to other protecting group strategies, such as the base-labile Fmoc group.

The Leucine Amino Acid Core

Leucine is a hydrophobic, aliphatic amino acid that serves as the structural building block being incorporated into the peptide sequence. The principles discussed here for this compound are broadly applicable to other Boc-amino acid-OSu derivatives.

The N-Hydroxysuccinimide (OSu) Activating Group

A carboxylic acid is not sufficiently electrophilic to react readily with an amine to form an amide bond. Therefore, it must be "activated." This is achieved by converting the carboxyl hydroxyl group into a better leaving group. The OSu ester, also commonly abbreviated as an NHS ester, is one of the most effective and widely used activating groups.[5][6]

-

Rationale for Activation: The OSu group is highly electron-withdrawing. This property significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

A Superior Leaving Group: Upon nucleophilic attack, the N-hydroxysuccinimide anion that departs is stabilized by resonance, making it an excellent leaving group. This thermodynamic stability drives the reaction forward, ensuring high coupling efficiency.[] The water solubility of the NHS byproduct also simplifies purification compared to byproducts of other reagents like dicyclohexylcarbodiimide (DCC).[8]

Caption: Mechanism of amide bond formation via OSu activation.

Reaction Kinetics: The Critical Role of pH

The efficiency of the coupling reaction is critically dependent on pH, which governs a delicate balance between two competing reactions: the desired aminolysis and the undesired hydrolysis of the OSu ester. [9][10]

-

Amine Nucleophilicity: A primary amine must be in its unprotonated state (R-NH₂) to be nucleophilic. At low pH (<7), amines are predominantly protonated (R-NH₃⁺) and non-reactive. As the pH increases above neutral, the concentration of the reactive, deprotonated amine increases, accelerating the rate of aminolysis. [11][12]* Ester Hydrolysis: The OSu ester is also susceptible to hydrolysis by water, a competing side reaction that becomes significantly faster at higher pH. [13][14]This hydrolysis consumes the activated ester, reducing the yield of the desired conjugate.

The optimal pH for NHS ester reactions is therefore a compromise, typically falling between pH 7.2 and 8.5 . [13][15]In this range, a sufficient concentration of the amine is deprotonated for efficient reaction, while the rate of hydrolysis remains manageable.

Table 1: Hydrolytic Stability of NHS Esters as a Function of pH

| pH | Temperature (°C) | Approximate Half-life of NHS Ester |

|---|---|---|

| 7.0 | 0 | 4-5 hours [9][13] |

| 8.0 | 4 | ~1 hour [9] |

| 8.5 | Room Temperature | 125-180 minutes [16] |

| 8.6 | 4 | 10 minutes [9][13] |

| 9.0 | Room Temperature | Minutes [9]|

Part 3: Experimental Protocols and Practical Considerations

Protocol 1: Synthesis of this compound

This protocol describes the activation of Boc-L-Leucine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu).

Materials:

-

Boc-L-Leu-OH·H₂O

-

N-hydroxysuccinimide (HOSu)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

n-Hexane

-

1 N HCl, NaCl solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve Boc-L-Leu-OH·H₂O (1.0 eq) and HOSu (1.0 eq) in anhydrous THF. [17]2. Cool the solution to -10 °C in an ice-salt bath.

-

Slowly add a solution of DCC (1.0 eq) in THF dropwise over approximately 10 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) will form. [17][18]4. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the DCU precipitate by vacuum filtration.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 N HCl, brine, and a small amount of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Add n-hexane to the concentrated residue to precipitate the product.

-

Collect the white, crystalline this compound powder by filtration and dry in vacuo. A typical yield is ~90%. [17]

Protocol 2: Solution-Phase Dipeptide Coupling (Boc-Leu-Gly-OMe)

This protocol outlines the coupling of this compound to an amino acid ester.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1 N HCl, Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and generate the free amine. Stir for 10-15 minutes.

-

Add a solution of this compound (1.05 eq) in DMF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 N HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the product by silica gel column chromatography if necessary.

Protocol 3: N-Terminal Boc Group Deprotection

This protocol details the removal of the Boc group to prepare the peptide for the next coupling cycle.

Materials:

-

Boc-protected peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the Boc-protected peptide in DCM.

-

Add an equal volume of TFA to the solution (e.g., 1:1 v/v mixture of TFA:DCM). [19]3. Stir the reaction at room temperature. The deprotection is typically complete within 1-2 hours. [19]4. Remove the solvent and excess TFA under reduced pressure (rotary evaporation).

-

The resulting deprotected peptide is obtained as a TFA salt and can often be used in the next coupling step after neutralization in situ.

Caption: A typical cycle in Boc-based solid-phase peptide synthesis (SPPS).

Part 4: Broader Context and Advantages

The use of pre-activated OSu esters like this compound offers several distinct advantages over in situ activation methods, such as those using carbodiimides (e.g., DCC, EDC) alone.

Table 2: Comparison of OSu Esters vs. Carbodiimide (in situ) Activation

| Feature | Boc-Amino Acid-OSu | Carbodiimide (e.g., DCC) + HOBt |

|---|---|---|

| Convenience | Pre-activated, stable, and isolable solid. [6] | Reagents are added in situ; activation intermediate is transient. |

| Byproduct | N-hydroxysuccinimide (water-soluble, easily removed). [8] | N,N'-dicyclohexylurea (DCU) (often insoluble, difficult to remove). [20] |

| Racemization Risk | Very low, as the chiral center is not directly involved in the activation step. [5] | Higher risk, though mitigated by additives like HOBt. [21] |

| Side Reactions | Primary side reaction is hydrolysis. | Can lead to N-acylurea formation and dehydration of Asn/Gln side chains. |

| Applications | Ideal for both solution-phase and solid-phase synthesis; widely used for bioconjugation. [22]| Primarily used for in situ activation in peptide synthesis. [18]|

The stability, high reactivity, and clean reaction profile of OSu esters have made them indispensable tools not only in peptide synthesis but also in the broader field of bioconjugation for labeling proteins, antibodies, and other biomolecules with tags like fluorophores or biotin. [22][23]

Conclusion

The N-hydroxysuccinimide (OSu) ester is a highly effective activating group that transforms the otherwise unreactive carboxylic acid of Boc-Leucine into a potent electrophile. Its primary function is to facilitate a rapid and efficient nucleophilic acyl substitution reaction with a primary amine, resulting in the formation of a stable amide bond. The success of this reaction is governed by a careful balance of pH to maximize amine nucleophilicity while minimizing competitive hydrolysis. The use of pre-activated reagents like this compound offers significant advantages in terms of reaction cleanliness, suppression of side reactions, and ease of purification, making it a cornerstone technology for researchers in peptide chemistry and drug development.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 17. prepchem.com [prepchem.com]

- 18. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 19. Boc Deprotection - TFA [commonorganicchemistry.com]

- 20. benchchem.com [benchchem.com]

- 21. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 22. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for Boc-Leu-OSu in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Boc-Leu-OSu in Peptide Synthesis

Solution-phase peptide synthesis (SPPS), while a classical methodology, remains a cornerstone for the large-scale production of peptides and for sequences that present challenges in solid-phase synthesis.[1] Within this domain, the choice of protecting groups and activation strategy is paramount to achieving high yields and purity. Nα-tert-butyloxycarbonyl-L-leucine-N-hydroxysuccinimide ester (this compound) is a pre-activated amino acid derivative that offers significant advantages in the solution-phase construction of peptide chains.

The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino functionality of leucine. It is stable under a wide range of reaction conditions, yet can be cleanly and efficiently removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[2] The N-hydroxysuccinimide (OSu) ester serves as an efficient activating group for the carboxyl terminus.[3] This pre-activation strategy streamlines the coupling process, leading to rapid and clean reactions with minimal side product formation. The OSu ester is an excellent leaving group, which facilitates the nucleophilic attack by the amino group of the coupling partner.[3]

These application notes provide a comprehensive guide to the effective use of this compound in solution-phase peptide synthesis. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for coupling and deprotection, and offer insights into process optimization and troubleshooting.

Core Principles and Mechanistic Insights

The fundamental reaction involves the nucleophilic acyl substitution of the highly reactive OSu ester of this compound by the free amino group of an amino acid or peptide ester. This reaction proceeds readily under mild conditions, typically at room temperature, to form a stable amide (peptide) bond.

Caption: Reaction mechanism of this compound with an amino acid ester.

A key consideration in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the chiral α-carbon.[4] The use of pre-activated N-urethane-protected amino acids like this compound generally minimizes the risk of racemization through the oxazolone pathway, which is a common issue with other activation methods.[5] However, careful control of reaction conditions, particularly the choice and amount of base, is still crucial.

Experimental Protocols

The following protocols provide a detailed workflow for the synthesis of a dipeptide using this compound, followed by the deprotection of the Boc group to allow for further chain elongation.

Caption: Overall workflow for dipeptide synthesis using this compound.

Protocol 1: Synthesis of Boc-Leu-Phe-OMe

This protocol details the coupling of this compound with L-phenylalanine methyl ester (H-Phe-OMe).

Materials:

-

This compound

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl), aqueous

-

Saturated sodium bicarbonate (NaHCO₃), aqueous

-

Brine (saturated NaCl), aqueous

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of H-Phe-OMe Free Base:

-

In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.1 equivalents relative to this compound) in anhydrous DCM.

-

Add DIPEA (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature. This solution containing the free amine is used directly in the next step.

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add the freshly prepared H-Phe-OMe solution to the this compound solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of this compound. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).[6]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Boc-Leu-Phe-OMe.[6]

-

Protocol 2: N-Terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group from the synthesized dipeptide ester, preparing it for the next coupling step.

Materials:

-

Boc-Leu-Phe-OMe

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Cold diethyl ether

Procedure:

-

Dissolution: Dissolve the Boc-protected dipeptide ester in anhydrous DCM in a round-bottom flask.

-

Deprotection: Add TFA to the solution to achieve a final concentration of 25-50% (v/v). Stir the mixture at room temperature for 30-60 minutes.

-

Work-up:

-

Remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with DCM or toluene can help remove residual TFA.[7]

-

Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as its TFA salt.

-

Isolate the product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The resulting TFA salt can often be used directly in the subsequent coupling reaction after neutralization in situ.

-

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the coupling of this compound. Actual results may vary depending on the specific amino acid ester used and the scale of the reaction.

| Parameter | Typical Value/Range | Rationale/Causality |

| Stoichiometry | ||

| This compound | 1.0 equivalent | Limiting reagent. |

| Amino Acid Ester·HCl | 1.0 - 1.2 equivalents | A slight excess ensures complete consumption of the activated ester. |

| Base (e.g., DIPEA) | 1.0 - 1.2 equivalents | Neutralizes the hydrochloride salt of the amino ester. |

| Reaction Conditions | ||

| Solvent | DCM, THF, DMF | Aprotic solvents that provide good solubility for reactants.[8] |

| Temperature | 0 °C to Room Temp | Lower temperatures can help minimize racemization, though reactions are often efficient at room temperature.[5] |

| Reaction Time | 1 - 4 hours | The high reactivity of the OSu ester allows for relatively short reaction times.[3] |

| Expected Outcome | ||

| Yield | 70 - 95% | Dependent on the steric hindrance of the coupling partner and purification efficiency. |

| Purity (post-chromatography) | >98% | Achievable with careful chromatography. |

| Racemization | <1% | Generally low with pre-activated Boc-amino acid-OSu esters.[5] |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling Reaction | 1. Insufficient reaction time. 2. Steric hindrance from the amino acid ester. 3. Deactivated this compound due to moisture. | 1. Extend the reaction time and continue to monitor by TLC. 2. Consider performing the reaction at a slightly elevated temperature (e.g., 40 °C). 3. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored this compound. |

| Low Yield After Work-up | 1. Loss of product during aqueous washes due to partial solubility. 2. Inefficient purification. | 1. Minimize the volume of aqueous washes. Back-extract the aqueous layers with ethyl acetate to recover any dissolved product. 2. Optimize the solvent system for column chromatography. |

| Presence of Side Products | 1. Racemization. 2. Hydrolysis of this compound. | 1. Run the reaction at a lower temperature (0 °C). Use a sterically hindered base like DIPEA.[9] 2. Ensure anhydrous conditions. |

| Incomplete Boc Deprotection | 1. Insufficient TFA or reaction time. | 1. Increase the concentration of TFA or extend the deprotection time. Monitor the reaction by TLC. |

References

- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.

- BenchChem. (2025). Application Notes and Protocols: Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide.

- BenchChem. (2025). Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester.

- BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.

- BenchChem. (2025). A Comparative Guide to the Efficiency of Boc-L-Valine Coupling Reactions.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.

- BenchChem. (2025). How to avoid racemization during N-Boc-piperazine-C3-COOH coupling.

- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.

- BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- BenchChem. (2025). Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis.

- National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)

- Organic Syntheses. (n.d.). Procedure.

- PubMed. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.

- Der Pharma Chemica. (n.d.). Scholars Research Library.

- ResearchGate. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?

- ResearchGate. (n.d.). Optimization of reaction conditions for Boc-Phe-Leu-OMe synthesis a.

- Pen-hsing Publishers. (n.d.). Boc-L-Leu-OSu: A Crucial Reagent for Peptide Synthesis Research.

- Houben-Weyl. (n.d.). 4 Synthesis of Peptides.

- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.

- Wikipedia. (n.d.). Peptide synthesis.

- ResearchGate. (2025).

- PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled....

- PubMed. (n.d.). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.

- PubMed Central. (n.d.).

- PubMed. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.

- Houben-Weyl. (n.d.). 7.

- Organic Syntheses. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to Boc-Trp-Phe-OMe.

- National Institutes of Health. (2019).

- MDPI. (n.d.). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles.

- The Royal Society of Chemistry. (n.d.).

- PubMed Central. (n.d.).

- PubMed Central. (n.d.). Introduction to Peptide Synthesis.

- BenchChem. (2025). Application Notes and Protocols for Automated Peptide Synthesis Using Boc-His(3-Bom)-Osu.

- MDPI. (n.d.).

- PubMed. (2012). Synthesis and biological evaluation of new active For-Met-Leu-Phe-OMe analogues containing para-substituted Phe residues.

- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.

- PubMed. (n.d.).

- PubMed Central. (2022).

- National Institutes of Health. (n.d.). Boc-Phe-Leu-OMe | C21H32N2O5 | CID 7055495 - PubChem.

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. chempep.com [chempep.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

Application Note: A Guide to Using Boc-Leu-OSu for Combinatorial Peptide Library Synthesis

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of Nα-tert-Butoxycarbonyl-L-leucyl-N-hydroxysuccinimide ester (Boc-Leu-OSu) in the creation of peptide libraries. We delve into the underlying chemistry of Boc protection and N-hydroxysuccinimide (NHS) ester activation, detailing the mechanistic advantages that make this reagent a cornerstone of solid-phase peptide synthesis (SPPS). The core of this document is a detailed protocol for constructing a "one-bead-one-compound" peptide library using the split-and-mix synthesis strategy. This is supplemented by in-depth protocols, troubleshooting guides, and critical parameter tables to ensure experimental success and reproducibility.

The Foundational Chemistry of this compound in Peptide Synthesis

The success of solid-phase peptide synthesis hinges on the strategic use of protecting groups and the efficient activation of carboxylic acid moieties to form amide bonds. This compound is a pre-activated amino acid derivative that elegantly combines both principles, offering stability, high reactivity, and efficiency.[1]

1.1 The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for the α-amino group of leucine.[1] Its primary function is to prevent the N-terminus from engaging in unwanted reactions, such as self-polymerization, during the coupling step. The key feature of the Boc group is its acid lability; it is stable under neutral and basic conditions but can be cleanly and selectively removed with moderate acids like trifluoroacetic acid (TFA).[2][3][4] This deprotection step regenerates the free amine, preparing it for the next coupling cycle. The mechanism involves protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decomposes to release the free amine and carbon dioxide.[3] This strategy is particularly advantageous for synthesizing hydrophobic peptides, as the protonated state of the newly exposed amine can disrupt intermolecular hydrogen bonding that leads to aggregation.[5]

1.2 N-hydroxysuccinimide (OSu) Ester: An Efficient Activation Strategy

The formation of a peptide bond requires the activation of the C-terminal carboxylic acid. This compound utilizes an N-hydroxysuccinimide (NHS) ester for this purpose. The NHS moiety is an excellent leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by the free amine of the growing peptide chain.[1][6] This method of pre-activation offers several distinct advantages:

-

High Reactivity & Yield: The activated ester readily reacts with primary amines to form a stable amide bond, leading to rapid and efficient coupling reactions with high yields.[1][7]

-

Reduced Side Reactions: Unlike some in-situ activation methods, the use of a stable, purified active ester like this compound minimizes the risk of side reactions and racemization, contributing to a cleaner reaction profile and a purer final product.[1][6][8]

-

Stability: this compound is a crystalline solid that is stable when stored correctly (typically at -20°C), ensuring its reactivity is maintained over time.[1][9]

1.3 Mechanism of Amide Bond Formation

The coupling reaction is a straightforward nucleophilic acyl substitution. The deprotected N-terminal amine of the resin-bound peptide acts as the nucleophile, attacking the activated carbonyl carbon of this compound. The N-hydroxysuccinimide is expelled as a water-soluble byproduct, which is easily removed during subsequent washing steps.

Application in Peptide Library Synthesis: The Split-and-Mix Approach

Combinatorial chemistry techniques are used to rapidly generate vast numbers of molecules. For peptide libraries, the "split-and-mix" (also known as split-and-pool) method is a powerful strategy to create immense diversity from a limited number of building blocks.[10][11]

2.1 The "One-Bead-One-Compound" Principle

The split-and-mix method results in a library where each individual resin bead carries a unique peptide sequence.[12][13] This is crucial for screening, as it allows for the identification of a single "hit" by isolating a single bead that interacts with a biological target. The diversity of the library increases exponentially with each coupling cycle.[12] For example, using 20 amino acids over a 5-residue peptide generates 20⁵ (3.2 million) unique sequences.

2.2 The Split-and-Mix Workflow

The process involves iterative cycles of splitting the solid-phase resin into multiple portions, coupling a different amino acid to each portion, and then pooling all portions back together.[11][14]

-

Split: A batch of resin beads is divided into 'n' equal portions, where 'n' is the number of different amino acids to be added at that position.

-

Couple: A unique Boc-protected amino acid (like this compound) is coupled to each resin portion in a separate reaction vessel.

-

Pool: After the coupling reactions are complete and the resins are washed, all 'n' portions are recombined and mixed thoroughly.

This cycle is repeated for each position in the peptide sequence. The result is a library of beads, each carrying a large number of copies of a single, unique peptide sequence.

Detailed Protocols for Peptide Library Construction

This section provides a step-by-step methodology for creating a peptide library using Boc-SPPS chemistry.

3.1 Materials and Reagents

-

Resin: p-Methylbenzhydrylamine (MBHA) resin (for C-terminal amides) or Merrifield resin (for C-terminal acids).[15]

-

Boc-Protected Amino Acids: this compound and other required Boc-amino-acid-OSu esters or Boc-amino acids for in-situ activation.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (all peptide synthesis grade).

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

-

Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM (v/v).

-

Coupling Reagents (for non-OSu amino acids): HBTU, HATU, or HOBt/DIC.

-

Washing Solvents: Methanol (MeOH), Diethyl ether.

-

Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/ethanedithiol, 82.5:5:5:5:2.5) or HF apparatus.

-

Equipment: Solid-phase peptide synthesis vessels, shaker, filtration apparatus, nitrogen line, lyophilizer, HPLC, and mass spectrometer.

3.2 Protocol 1: Standard Boc-SPPS Elongation Cycle

This protocol details a single coupling cycle. It should be repeated for each amino acid addition.

-

Resin Swelling: Place the resin in a reaction vessel and swell in DCM for 1 hour, then wash 3x with DCM.

-

Boc Deprotection:

-

Neutralization:

-

Add 10% DIEA in DCM to the resin.

-

Shake for 5 minutes and drain. Repeat this step once more.

-

Wash the resin with DCM (5x) to remove excess base.[3]

-

-

Coupling with this compound:

-

Dissolve this compound (3-4 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the solution to the neutralized resin.

-

Shake the reaction vessel at room temperature for 2-4 hours.

-

Monitoring (Optional but Recommended): Perform a ninhydrin (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), the coupling should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle, starting again at Step 2.

-

3.3 Protocol 2: Split-and-Mix Workflow for a Dipeptide Library (Example)

This protocol illustrates how to apply the SPPS cycle to create a simple 3x3 library of dipeptides (9 unique sequences).

-

First Position Coupling (Split):

-

Start with 3 g of swollen MBHA resin.

-

Split the resin into three equal 1 g portions (Vessel 1, Vessel 2, Vessel 3).

-

In Vessel 1, couple Boc-Ala-OSu. In Vessel 2, couple Boc-Gly-OSu. In Vessel 3, couple Boc-Val-OSu. Use the coupling procedure from Protocol 1 (Step 4).

-

Ensure coupling is complete in all vessels.

-

-

Pooling and Mixing:

-

Wash the resin in all three vessels with DMF and DCM as per Protocol 1 (Step 5).

-

Combine all three portions of resin into a single larger vessel.

-

Add enough DCM to create a slurry and mix thoroughly for 30 minutes to ensure complete randomization of the beads.

-

-

Second Position Coupling (Split):

-

Perform the Boc deprotection and neutralization steps (Protocol 1, Steps 2 & 3) on the entire pooled batch of resin.

-

Split the deprotected and neutralized resin back into three equal portions (Vessel A, Vessel B, Vessel C).

-

In Vessel A, couple this compound. In Vessel B, couple Boc-Ile-OSu. In Vessel C, couple Boc-Phe-OSu.

-

-

Final Wash:

-

After the second coupling is complete, wash the resin in each vessel separately. The library can now be pooled for cleavage or kept as separate sub-libraries.

-

3.4 Protocol 3: Peptide Cleavage from the Resin

This step removes all side-chain protecting groups and cleaves the peptide from the solid support. Caution: Strong acids like TFA and HF are highly corrosive and must be handled in a certified fume hood with appropriate personal protective equipment.

-

Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage:

-

Place the dry resin in a suitable reaction vessel.

-

Add a pre-chilled cleavage cocktail (e.g., Reagent K) at a ratio of 10-20 mL per gram of resin. The cocktail includes "scavengers" to trap reactive cations released during deprotection, preventing modification of sensitive residues like Trp, Met, or Cys.[2][16]

-

Stir the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin away from the cleavage solution, collecting the filtrate.

-

Wash the resin 2-3 times with fresh TFA to recover any remaining peptide.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (e.g., 50 mL of ether per 1 mL of TFA).

-

-

Isolation and Purification:

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide under vacuum.

-

The crude peptide library can now be analyzed by mass spectrometry and purified if necessary, typically by reverse-phase HPLC.[17]

-

Critical Parameters and Optimization

The success of SPPS is highly dependent on carefully controlled reaction conditions. The following table summarizes key parameters for the Boc-SPPS protocol.

| Parameter | Recommended Range | Rationale & Optimization Notes |

| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading is often better for longer or more difficult sequences to reduce steric hindrance. |

| Reagent Equivalents | 3 - 5 eq. (Boc-AA-OSu) | A molar excess drives the coupling reaction to completion. For difficult couplings (e.g., sterically hindered amino acids), increase to 5 eq. or perform a double coupling.[18] |

| Deprotection Time | 25 - 30 min | Insufficient time leads to incomplete Boc removal and truncated sequences. Extended time is generally not harmful but unnecessary. |

| Coupling Time | 2 - 6 hours | Monitor with a ninhydrin test. Hydrophobic or sterically hindered amino acids may require longer reaction times or the use of stronger coupling agents if not using an OSu ester.[19] |

| Solvent Choice | DMF, DCM, NMP | DMF is the most common solvent due to its excellent solvating properties.[] NMP can be a better choice for hydrophobic sequences prone to aggregation.[19] |

| Temperature | Room Temperature | Most steps are performed at room temperature. In some cases of difficult coupling, the temperature can be slightly elevated (e.g., to 40-50°C), but this can increase the risk of racemization. |

Troubleshooting Common Issues in Library Synthesis

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Purity/Yield | 1. Incomplete deprotection or coupling. 2. Peptide aggregation. 3. Premature cleavage from resin. | 1. Confirm completion of each step with a ninhydrin test. Consider double coupling for difficult residues. 2. Switch from DMF to NMP as the primary solvent.[19] 3. Use a more stable linker, like a PAM resin for Boc chemistry, which is less susceptible to acidolysis during deprotection steps.[15] |

| Deletion Sequences | Incomplete coupling at a specific cycle. | Re-evaluate the coupling time and reagent equivalents for the problematic amino acid. Use a stronger coupling reagent or perform a double coupling. |

| Side Reactions | 1. Alkylation of sensitive residues (Trp, Met) during final cleavage. 2. Diketopiperazine formation at the dipeptide stage. | 1. Ensure an adequate scavenger cocktail is used during cleavage.[2][16] 2. Couple the third amino acid immediately after deprotecting the second; use in situ neutralization protocols to minimize the time the free dipeptide amine is exposed.[16][18] |

| Hydrophobic Peptides | Aggregation on resin leading to poor reactivity; poor solubility after cleavage. | Use Boc chemistry, which keeps the N-terminus protonated after deprotection, reducing aggregation.[5] After cleavage, dissolve the peptide in solvents like trifluoroethanol (TFE) before adding aqueous buffer.[21] |

Storage and Handling of this compound

-

Storage: this compound is a stable crystalline solid. For optimal long-term stability and to maintain its high reactivity, it should be stored at -20°C in a tightly sealed container, protected from moisture.[1][9][22]

-

Handling: Before use, allow the container to warm to room temperature before opening to prevent moisture condensation. Handle the powder in a well-ventilated area or fume hood.

References

-

Bozovičar, K., & Bratkovič, T. (2014). Synthesis of combinatorial peptide libraries by the “split-and-mix” method. ResearchGate. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

-

Synthesis of Combinatorial Library - Split and Mix Method. (2020). University of Bath. [Link]

-

Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). A new two-step deprotection/cleavage procedure for t-butoxycarbonyl (Boc) based solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883. [Link]

-

Pícha, J., et al. (2017). A General Method for Designing Combinatorial Peptide Libraries Decodable by Amino Acid Analysis. ACS Combinatorial Science, 19(11), 704-709. [Link]

-

Synthesis of combinatorial libraries by "split and mix'. (n.d.). ResearchGate. [Link]

-

Split and pool synthesis. (n.d.). Wikipedia. [Link]

-

N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. (n.d.). Amerigo Scientific. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. [Link]

-

McLuckey, S. A., & Reid, G. E. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry, 21(12), 1995-2005. [Link]

-

Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(12), 7598-7609. [Link]

-

Anfinsen, C. B., Ontjes, D., & Ohno, M. (1967). The synthesis of protected peptide fragments of a staphylococcal nuclease. PNAS, 58(5), 1806-1811. [Link]

-

Peptide Synthesis with the Boc Protecting Group. (2020). jOeCHEM. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2000). Current protocols in protein science, Chapter 18, Unit 18.3. [Link]

-

What do you do when your peptide synthesis fails? (2023). Biotage. [Link]

-

Peptide Synthesis - FAQ. (n.d.). AAPPTec. [Link]

-

Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018). ResearchGate. [Link]

-

Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(10), 1533-1543. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 8. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 9. shop.bachem.com [shop.bachem.com]

- 10. combichemistry.com [combichemistry.com]

- 11. Split and pool synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chempep.com [chempep.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. biotage.com [biotage.com]

- 21. researchgate.net [researchgate.net]

- 22. caymanchem.com [caymanchem.com]

Application Notes and Protocols: A Guide to the Deprotection of the Boc Group After Coupling with Boc-Leu-OSu

For: Researchers, scientists, and drug development professionals.

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability and ease of removal under specific acidic conditions. Following the successful coupling of an N-hydroxysuccinimide (OSu) activated amino acid, such as Boc-Leu-OSu, the subsequent deprotection of the α-amino group is a critical step that enables the continuation of peptide chain elongation.[1][2] This guide provides an in-depth examination of the trifluoroacetic acid (TFA)-mediated Boc deprotection process. We will delve into the underlying chemical mechanisms, present detailed, field-proven protocols, discuss the crucial role of scavengers in preventing side reactions, and offer a comprehensive troubleshooting guide to ensure high-yield, high-purity outcomes in your synthetic endeavors.

Introduction: The Role of this compound in Peptide Synthesis

In stepwise peptide synthesis, each amino acid added to the growing chain must have its α-amino group temporarily blocked to prevent self-polymerization and ensure the correct sequence. The Boc group serves as an excellent temporary shield due to its stability under the basic or neutral conditions often used for peptide coupling and its facile, clean removal with strong acid.[1]

This compound is an activated form of Leucine where the carboxyl group is esterified with N-hydroxysuccinimide. This activation transforms the carboxylate into a good leaving group, facilitating a highly efficient aminolysis reaction (peptide bond formation) with the free N-terminal of a growing peptide chain.[2] Once the Leucine residue is successfully coupled, the terminal Boc group must be removed to reveal a new primary amine, which then becomes the nucleophile for the next coupling cycle. This deprotection step is the focus of this guide.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction, most commonly achieved with trifluoroacetic acid (TFA).[3] The mechanism proceeds through several distinct steps:

-

Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group's carbamate.[3][4]

-

Cleavage & Carbocation Formation: This protonation destabilizes the molecule, leading to the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[4][5]

-

Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas (CO₂).[4][5] This is an irreversible step that drives the reaction to completion.

-

Amine Salt Formation: The newly liberated primary amine is immediately protonated by the excess TFA in the reaction mixture, forming a stable trifluoroacetate salt.[3][4]

It is critical to perform this reaction in a well-ventilated fume hood and never in a sealed container, as the evolution of CO₂ can cause a dangerous pressure buildup.[4]

The Critical Problem: The tert-Butyl Cation

The tert-butyl cation generated in step 2 is a potent electrophile.[6][7] If left unchecked, it can attack nucleophilic side chains of certain amino acid residues within the peptide, a damaging side reaction known as tert-butylation.[6][8] This modification results in undesired byproducts with an added mass of +56 Da, compromising the purity and integrity of the target peptide.[8]

Amino acids with side chains that are particularly susceptible to this alkylation include:

-

Tryptophan (Trp): The electron-rich indole ring is highly vulnerable.[6][8]

-

Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[6][8]

-

Cysteine (Cys): The free thiol group is a prime target for alkylation.[6][8]

-

Tyrosine (Tyr): The activated phenolic ring can also be modified.[6][8]

To prevent these side reactions, scavengers must be included in the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the peptide's side chains, effectively trapping the carbocation before it can cause damage.[9][10]

Deprotection Reagents and Scavenger Cocktails

The choice of deprotection reagent and scavenger cocktail is dictated by the composition of the peptide. For simple peptides without sensitive residues, a straightforward TFA/DCM mixture may suffice. However, for most applications, a scavenger is essential.

| Reagent Cocktail Composition (v/v/v) | Target Application & Rationale |

| 50% TFA / 50% DCM | Standard conditions for robust, non-sensitive peptides. DCM helps swell the resin support in solid-phase synthesis.[11] |

| 95% TFA / 5% H₂O | Water acts as a scavenger. Suitable for peptides lacking highly sensitive residues like Trp or Met. |

| 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) | A very common and effective general-purpose cocktail. TIS is an excellent scavenger for the tert-butyl cation.[8][10] |

| 95% TFA / 5% Thioanisole | Specifically recommended for peptides containing Methionine (Met) to prevent S-alkylation.[8] |

| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% Ethanedithiol (EDT) | Known as "Reagent K" , this is a powerful cocktail for peptides with multiple sensitive residues, including Cys, Trp, and Met.[8] |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for Boc deprotection in both solution-phase and solid-phase peptide synthesis (SPPS).

Protocol 1: Boc Deprotection in Solution-Phase

This protocol is suitable for a Boc-Leu-dipeptide or small peptide fragment in solution.

Materials:

-

Boc-protected peptide substrate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or other appropriate scavenger

-

Cold diethyl ether

-

Round-bottom flask, magnetic stirrer, nitrogen line

Procedure:

-

Preparation: Dissolve the Boc-protected peptide in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.[12]

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.

-

Reagent Addition: Slowly add the deprotection reagent. For a standard reaction, add an equal volume of a pre-prepared stock of 95% TFA / 5% TIS to the DCM solution.[10]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.[10]

-